

# Zipalertinib (CLN-081): A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: Zipalertinib

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## Introduction

**Zipalertinib** (formerly CLN-081 or TAS-6417) is a novel, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1] Patients with EGFR ex20ins mutations have historically had limited treatment options and poorer prognoses compared to those with more common EGFR mutations.[2] **Zipalertinib** was engineered to selectively inhibit these mutant forms of EGFR while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more manageable safety profile.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Zipalertinib**.

## Chemical Structure and Properties

**Zipalertinib** is a synthetic organic compound with a unique pyrrolopyrimidine scaffold.

- IUPAC Name: N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide
- Chemical Formula: C<sub>23</sub>H<sub>20</sub>N<sub>6</sub>O
- Molar Mass: 396.454 g·mol<sup>-1</sup>

# Preclinical Development

## In Vitro Studies

### Cell Viability Assays

- Objective: To determine the inhibitory activity of **Zipalertinib** against various EGFR mutations.
- Methodology: Ba/F3 cells, a murine pro-B cell line, were engineered to express human EGFR with different mutations (including various ex20ins, L858R, del19, and T790M). Cell viability was assessed after treatment with **Zipalertinib**.
- Results: **Zipalertinib** demonstrated potent inhibition of various EGFR exon 20 insertion mutations with IC50 values significantly lower than that for wild-type EGFR, indicating a high degree of selectivity.

Table 1: In Vitro Inhibitory Activity of **Zipalertinib** (IC50, nM)

Cell Line/EGFR Mutation	Zipalertinib IC50 (nM)
Exon 20 Insertions	
D770_N771insSVD	45.4 ± 2.6
V769_D770insASV	86.5 ± 28.5
Other Mutations	
L858R	<100
Exon 19 Deletion	<100
L858R + T790M	<100
Exon 19 Del + T790M	<100
Wild-Type EGFR	
NHEK-Neo (WT)	>100

Data sourced from Hasako S, et al. Mol Cancer Ther. 2018.[\[4\]](#)

## Western Blot Analysis

- Objective: To assess the effect of **Zipalertinib** on EGFR signaling pathways.
- Methodology: NSCLC cell lines expressing EGFR exon 20 insertions were treated with **Zipalertinib**. Cell lysates were then analyzed by Western blot to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
- Results: **Zipalertinib** effectively inhibited the phosphorylation of EGFR and downstream signaling molecules in a dose-dependent manner, leading to the activation of caspases, which are key mediators of apoptosis.[5]

## In Vivo Studies

### Patient-Derived Xenograft (PDX) Models

- Objective: To evaluate the anti-tumor efficacy of **Zipalertinib** in a more clinically relevant in vivo setting.
- Methodology: A PDX model for lung cancer harboring the EGFR V769\_D770insASV mutation was utilized.
- Results: **Zipalertinib** treatment led to marked tumor regression in this PDX model, demonstrating its potent in vivo anti-cancer activity.

## Clinical Development

The clinical development of **Zipalertinib** has been primarily investigated through the REZILIENT series of clinical trials.

### REZILIENT1 (NCT04036682)

This is a Phase 1/2a, open-label, multicenter study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Zipalertinib** in patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations who have received prior systemic therapy.[6][7][8][9]

### Study Design

The trial consisted of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to further evaluate safety and efficacy at the RP2D.[8] Patients received **Zipalertinib** orally twice daily (BID) in 21-day cycles.[10]

#### Key Eligibility Criteria

- Histologically or cytologically confirmed recurrent or metastatic NSCLC with a documented EGFR exon 20 insertion mutation.
- At least one prior line of platinum-based chemotherapy.
- Measurable disease per RECIST v1.1.
- ECOG performance status of 0 or 1.

#### Pharmacokinetics

Blood samples were collected to determine the pharmacokinetic profile of **Zipalertinib**. The concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

#### Efficacy Results (Phase 1/2a)

Table 2: Efficacy of **Zipalertinib** in the REZILIENT1 Trial (Phase 1/2a)

Efficacy Endpoint	All Dose Levels (n=73)	100 mg BID (n=39)
Objective Response Rate (ORR)	38.4%	41.0%
Confirmed Partial Response (PR)	38.4%	41.0%
Stable Disease (SD)	57.5%	-
Progressive Disease (PD)	4.1%	-
Median Duration of Response (DOR)	10 months	Not Reached
Median Progression-Free Survival (PFS)	10 months	12 months

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[\[7\]](#)

#### Safety and Tolerability (Phase 1/2a)

**Zipalertinib** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were low-grade and manageable.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in REZILIENT1 (Phase 1/2a)

Adverse Event	Any Grade	Grade $\geq 3$
Rash	80%	0% (at $\leq 100$ mg BID)
Paronychia	32%	-
Diarrhea	30%	3%
Fatigue	21%	-
Anemia	-	10%

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[\[7\]](#)

## REZILIENT2 (NCT05967689)

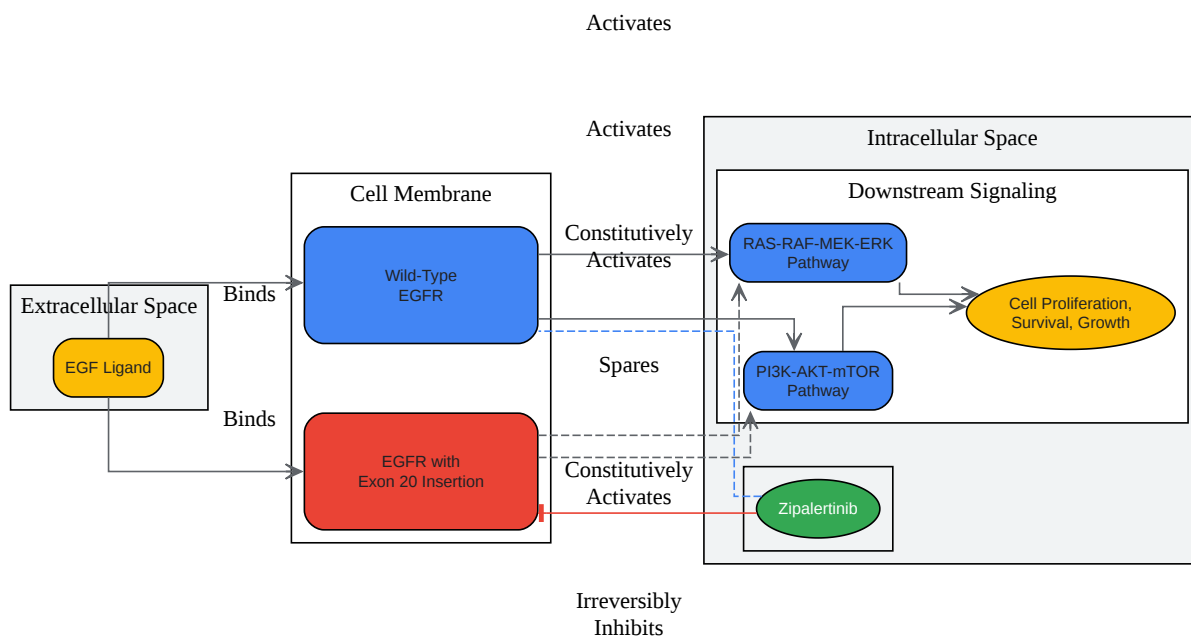
This is a Phase 2b study evaluating the efficacy and safety of **Zipalertinib** in patients with NSCLC harboring EGFR ex20ins and other uncommon EGFR mutations, including those with brain metastases.[\[12\]](#)

## REZILIENT3 (NCT05973773)

This is a global Phase 3 trial evaluating **Zipalertinib** in combination with chemotherapy as a first-line treatment for patients with locally advanced or metastatic non-squamous NSCLC with EGFR exon 20 insertion mutations.[\[3\]](#)

## Visualizations

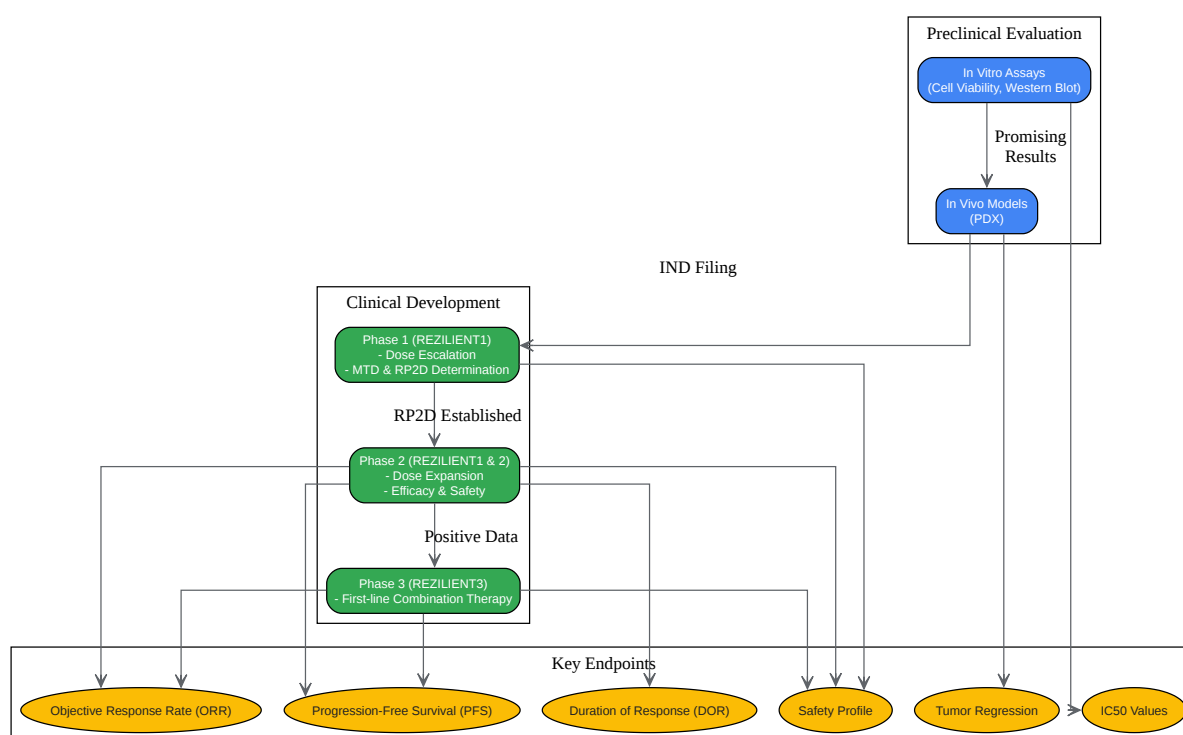
### Signaling Pathway



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Caption: EGFR signaling pathway and the mechanism of action of **Zipalertinib**.

## Experimental Workflow



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Caption: A generalized workflow for the discovery and development of **Zipalertinib**.



## Conclusion

**Zipalertinib** has emerged as a promising targeted therapy for patients with NSCLC harboring EGFR exon 20 insertion mutations.[7] Its high selectivity for mutant EGFR over wild-type translates into a favorable safety profile with encouraging anti-tumor activity.[7] Ongoing clinical trials will further delineate its role in various treatment settings, including as a first-line therapy in combination with chemotherapy. The development of **Zipalertinib** represents a significant advancement in precision oncology for a patient population with a historically high unmet medical need.

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